molecular formula C23H23FN4O B11278181 N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B11278181
M. Wt: 390.5 g/mol
InChI Key: KMIBZZCMVIFBOI-UHFFFAOYSA-N
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Description

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and anti-inflammatory properties . The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, contributes to the compound’s diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it is known for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: The benzyl and piperidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

These compounds share the pyridazine core but differ in their substituents, leading to different biological activities. The unique combination of the benzyl, fluorophenyl, and piperidine groups in this compound contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O/c24-20-10-8-18(9-11-20)21-12-13-22(27-26-21)28-14-4-7-19(16-28)23(29)25-15-17-5-2-1-3-6-17/h1-3,5-6,8-13,19H,4,7,14-16H2,(H,25,29)

InChI Key

KMIBZZCMVIFBOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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